molecular formula C15H22O5 B1264611 6-O-Methylpapyracon B

6-O-Methylpapyracon B

Cat. No. B1264611
M. Wt: 282.33 g/mol
InChI Key: HRGQUZFZALCQPL-UGBLBMCTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Methylpapyracon B is a natural product found in Lachnum papyraceum with data available.

Scientific Research Applications

  • Nickel(II) Carboxylate Chemistry : A study investigated the use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry, leading to the isolation of new clusters with potential applications in magnetic and structural properties (Escuer, Vlahopoulou, & Mautner, 2011).

  • Microbial O-Methylation of Flame Retardants : Research demonstrated the O-methylation of tetrabromobisphenol-A by microorganisms in sediments, highlighting the microbial contribution to the environmental transformation of such compounds (George & Häggblom, 2008).

  • Lithium-Ion Battery Safety Enhancement : A study explored the use of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive in lithium-ion batteries, demonstrating its impact on improving safety and performance (Choi et al., 2011).

  • Aromatic L-Amino Acid Decarboxylase Deficiency : This research focused on the effect of L-dopa on methylation capacity in a specific enzyme deficiency, relevant to understanding metabolic disorders and treatment strategies (Bräutigam et al., 2000).

  • Striatal Dopamine Receptor Density : A study in rats examined the effect of 6-hydroxydopamine lesions on dopamine D2 receptor density, contributing to the understanding of Parkinson's disease (Nikolaus et al., 2003).

  • Pyridine-Based Frustrated Lewis-Pairs : Research on the deprotonation of methylpyridines to form borylmethylpyridines provided insights into new chemical synthesis methods and potential applications in catalysis (Körte et al., 2015).

  • Redox-Responsive Amphiphilic Block Copolymers : A study on the synthesis of poly(6-O-methacryloyl-D-galactopyranose-co-2-(N,N-dimethylaminoethyl) methacrylate)-b-poly(pyridyl disulfide ethyl methylacrylate) explored its potential applications in drug and gene delivery (Wang, Hong, & Pan, 2013).

properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one

InChI

InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1

InChI Key

HRGQUZFZALCQPL-UGBLBMCTSA-N

Isomeric SMILES

C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O

Canonical SMILES

CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O

synonyms

6-O-methylpapyracon B
6-O-methylpapyracon C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Methylpapyracon B
Reactant of Route 2
6-O-Methylpapyracon B
Reactant of Route 3
6-O-Methylpapyracon B
Reactant of Route 4
6-O-Methylpapyracon B
Reactant of Route 5
Reactant of Route 5
6-O-Methylpapyracon B
Reactant of Route 6
6-O-Methylpapyracon B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.